Sulfato de butacina

Descripción general

Descripción

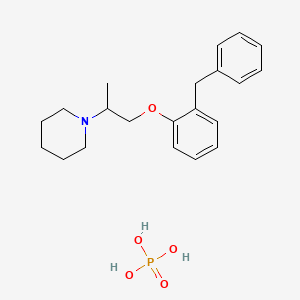

El sulfato de butacaína es un éster cristalino blanco utilizado principalmente como anestésico local. Se comercializó por primera vez en 1920 y desde entonces se ha utilizado en diversas aplicaciones médicas debido a su eficacia para adormecer áreas localizadas . El compuesto es conocido por su capacidad para bloquear los impulsos nerviosos, proporcionando alivio temporal del dolor.

Aplicaciones Científicas De Investigación

El sulfato de butacaína tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de las reacciones de esterificación y reducción.

Biología: Los investigadores lo utilizan para comprender los mecanismos de bloqueo de los impulsos nerviosos.

Mecanismo De Acción

El sulfato de butacaína ejerce sus efectos bloqueando los canales de iones sodio en las membranas nerviosas. Esta acción evita la generación y conducción de los impulsos nerviosos, lo que lleva a una pérdida temporal de la sensación en el área objetivo . El compuesto se dirige específicamente a las fibras nerviosas sensibles al dolor, lo que lo hace efectivo para la anestesia localizada.

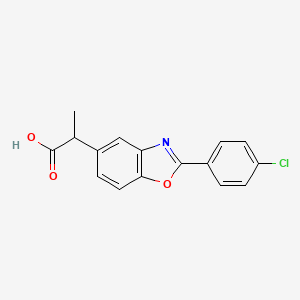

Compuestos Similares:

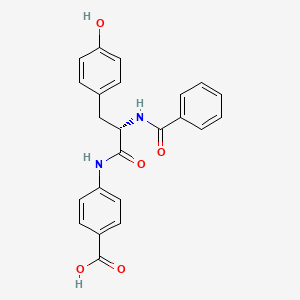

Procaína: Otro anestésico local con un mecanismo de acción similar pero estructura química diferente.

Lidocaína: Conocida por su inicio rápido y mayor duración de acción en comparación con la butacaína.

Bupivacaína: Ofrece una mayor duración de la anestesia, pero tiene un mayor riesgo de cardiotoxicidad.

Singularidad del Sulfato de Butacaína: El sulfato de butacaína es único debido a su estructura de éster específica, que proporciona un equilibrio entre eficacia y seguridad. Su capacidad para bloquear selectivamente los impulsos nerviosos sin efectos sistémicos significativos lo convierte en una opción preferida para ciertas aplicaciones médicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del sulfato de butacaína implica varios pasos:

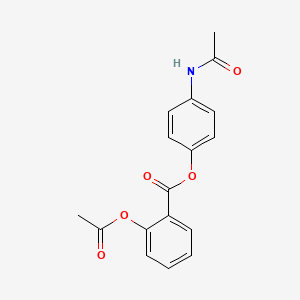

Adición Conjugada: Se agrega sodio metálico a una mezcla de alcohol alílico y dibutilamina, lo que da como resultado la formación de 3-dibutilamino-1-propanol.

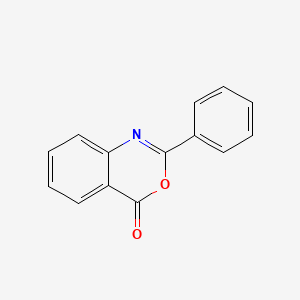

Esterificación: Este intermedio se esterifica luego con cloruro de para-nitrobenzoílo para producir el éster.

Reducción: El último paso implica la reducción del grupo nitro para producir butacaína.

Métodos de Producción Industrial: La producción industrial del sulfato de butacaína sigue rutas sintéticas similares, pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica condiciones de reacción estrictas y pasos de purificación para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de butacaína experimenta diversas reacciones químicas, incluidas:

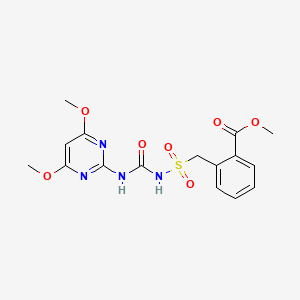

Oxidación: Puede ser oxidado por agentes como la clorobencenosulfonamida de sodio en presencia de ácido perclórico.

Reducción: El grupo nitro en su precursor puede reducirse a un grupo amino durante la síntesis.

Sustitución: La esterificación implica la sustitución del grupo hidroxilo por un grupo éster.

Reactivos y Condiciones Comunes:

Oxidación: Clorobencenosulfonamida de sodio, ácido perclórico, temperatura de 303 K.

Reducción: Sodio metálico, alcohol alílico, dibutilamina.

Esterificación: Cloruro de para-nitrobenzoílo.

Productos Principales:

Comparación Con Compuestos Similares

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: Butacaine sulfate is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

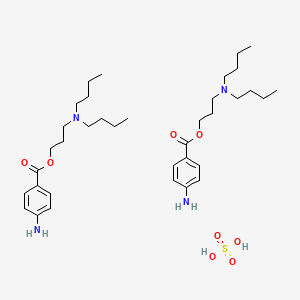

Propiedades

Número CAS |

149-15-5 |

|---|---|

Fórmula molecular |

C18H32N2O6S |

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |

InChI |

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |

Clave InChI |

REAJXHWQEFYUCV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

SMILES canónico |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Apariencia |

Solid powder |

| 149-15-5 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

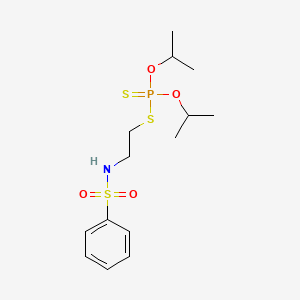

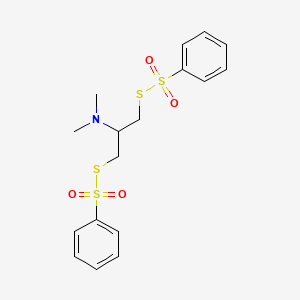

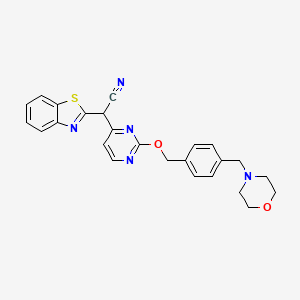

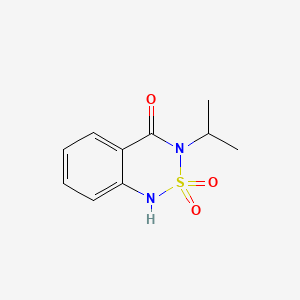

Feasible Synthetic Routes

Q1: How does butacaine sulfate exert its effects?

A: Butacaine sulfate is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

Q2: What is the stoichiometry of the reaction between butacaine sulfate and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between butacaine sulfate and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between butacaine sulfate and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and butacaine sulfate concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of butacaine sulfate by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of butacaine sulfate?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of butacaine sulfate with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating butacaine sulfate from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of butacaine sulfate in clinical settings?

A: Clinical observations have suggested that butacaine sulfate might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of butacaine sulfate might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to butacaine sulfate, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of butacaine sulfate with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.